REACTION_CXSMILES
|
[CH2:1]([N:3](CC)[CH2:4]C)C.[Cl:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](O)=[O:14])=[CH:11][C:10]=1[N+:18]([O-:20])=[O:19].C(Cl)(=O)C(C)(C)C.Cl.CNC>CN(C)C=O>[Cl:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([N:3]([CH3:4])[CH3:1])=[O:14])=[CH:11][C:10]=1[N+:18]([O-:20])=[O:19] |f:3.4|
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Name
|
|
Quantity
|
3.48 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
3.08 mL
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Type
|
reactant
|
Smiles
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C(C(C)(C)C)(=O)Cl
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Name
|
|
Quantity
|
2.24 g
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Type
|
reactant
|
Smiles
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Cl.CNC
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Name
|
|
Quantity
|
3.83 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Type
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CUSTOM
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Details
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The mixture was stirred for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
while being cooled with ice
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Type
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STIRRING
|
Details
|
The reaction mixture was stirred for 15 minutes
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Duration
|
15 min
|
Type
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TEMPERATURE
|
Details
|
while being cooled with ice and futher
|
Type
|
STIRRING
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Details
|
stirred for 14 hours at room temperature
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Duration
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14 h
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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ADDITION
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Details
|
The residue, with ethyl acetate added
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Type
|
WASH
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Details
|
was washed with water, 1N sodium hydroxide aqueous solution and saturated brine successively
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate anhydride
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=O)N(C)C)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |